

Navigating the Thermal Landscape of Diisopropyl(bromomethyl)boronate: A Technical Guide

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Compound of Interest

Compound Name: *Diisopropyl(bromomethyl)boronate*

Cat. No.: *B135683*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl(bromomethyl)boronate is a versatile reagent in organic synthesis and a valuable building block in medicinal chemistry. Its utility in constructing complex molecules, particularly in the development of novel therapeutics, necessitates a thorough understanding of its chemical and physical properties.^{[1][2]} This technical guide provides a comprehensive overview of the thermal stability and decomposition of **Diisopropyl(bromomethyl)boronate**, addressing a critical knowledge gap for its safe and effective application. While specific experimental data on the thermal analysis of this compound is not readily available in peer-reviewed literature, this guide consolidates existing information and extrapolates potential decomposition pathways based on established principles of organoboron chemistry. Detailed, generalized experimental protocols for its synthesis and thermal analysis are also presented to facilitate further research and characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **Diisopropyl(bromomethyl)boronate** is essential for its handling, storage, and application. Key properties are summarized in Table 1.

Property	Value	Reference
CAS Number	137297-49-5	[1][2][3][4][5]
Molecular Formula	C ₇ H ₁₆ BBrO ₂	[1][2][3][4][5]
Molecular Weight	222.92 g/mol	[1][2][5]
Appearance	Colorless to slightly yellow liquid	[2]
Boiling Point	138.7 °C at 760 mmHg	[1]
Flash Point	37.7 °C	[1]
Density	1.156 g/cm ³	[1]
Refractive Index	1.4230-1.4270	[1][3]
Storage Conditions	Refrigerator (2-8 °C), under inert gas, protected from moisture.	[2][6]

Thermal Stability and Decomposition

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for **Diisopropyl(bromomethyl)boronate** is not currently available in the public domain. However, the thermal behavior of boronic esters is influenced by factors such as the nature of the esterifying alcohol and the substituents on the boron atom. Generally, boronic esters are susceptible to hydrolysis and oxidation, and their thermal stability can be a critical parameter in reaction and process design.[7]

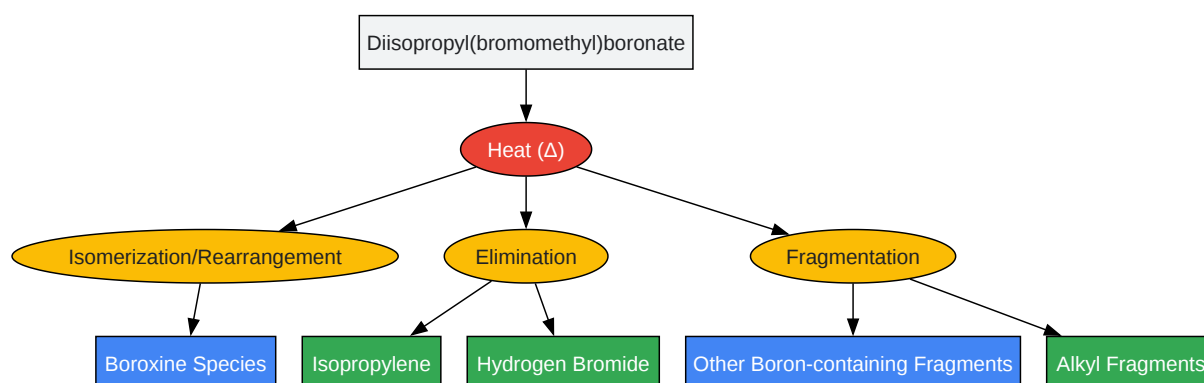
Hypothetical Thermal Decomposition Pathway

Based on the principles of organic and organoboron chemistry, a hypothetical thermal decomposition pathway for **Diisopropyl(bromomethyl)boronate** can be proposed. At elevated temperatures, the compound may undergo a series of reactions, including isomerization, elimination, and fragmentation.

One plausible initial step is the intramolecular rearrangement to form a more stable boroxine trimer, especially in the presence of trace moisture which can initiate hydrolysis to the

corresponding boronic acid. Another potential pathway involves the elimination of isopropylene and hydrogen bromide.

The following diagram illustrates a simplified, hypothetical decomposition pathway.



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Hypothetical thermal decomposition pathways.

Experimental Protocols

Synthesis of Diisopropyl(bromomethyl)boronate

While a specific, detailed protocol for the synthesis of **Diisopropyl(bromomethyl)boronate** is not readily available, a general procedure for the preparation of alkyl boronate esters can be adapted. One common method involves the reaction of a Grignard reagent with a trialkyl borate. A generalized protocol is provided below.

Materials:

- Magnesium turnings
- Dibromomethane

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Triisopropyl borate
- Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of dibromomethane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (bromomethylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.
- **Borylation:** The freshly prepared Grignard reagent is cooled in an ice-salt bath. A solution of triisopropyl borate in anhydrous diethyl ether is added dropwise, maintaining the temperature below 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **Diisopropyl(bromomethyl)boronate** as a colorless to slightly yellow liquid.

Thermal Analysis by Thermogravimetric Analysis (TGA)

To obtain quantitative data on the thermal stability of **Diisopropyl(bromomethyl)boronate**, a thermogravimetric analysis (TGA) can be performed. The following is a general protocol for the TGA of a liquid sample.^{[8][9][10][11][12]}

Instrument:

- Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

Procedure:

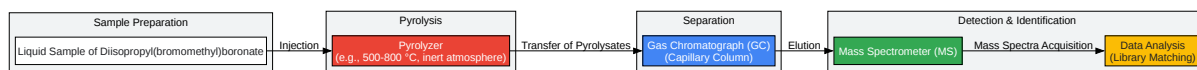
- Sample Preparation: A small, accurately weighed sample of **Diisopropyl(bromomethyl)boronate** (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina, platinum).
- Instrument Setup: The crucible is placed onto the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and prevent oxidation.
- Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Analysis of Decomposition Products

To identify the products formed during thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique.

Generalized Workflow for Py-GC-MS Analysis

The following diagram outlines a general workflow for the analysis of thermal decomposition products using Py-GC-MS.^{[13][14][15][16][17]}



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Workflow for Py-GC-MS analysis.

Applications in Drug Development

Diisopropyl(bromomethyl)boronate serves as a key intermediate in the synthesis of various boronic acids and their derivatives, which have significant applications in drug discovery.^[1] Boron-containing compounds, particularly boronic acids, are known to act as inhibitors for various enzymes, including proteases and penicillin-binding proteins.^[1] The ability to introduce a boronic acid moiety into a drug candidate can enhance its binding affinity and selectivity. Furthermore, the development of stable boronic acid surrogates is an active area of research to overcome the inherent instability of some boronic acids.^{[7][18]}

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of **Diisopropyl(bromomethyl)boronate**. While a lack of direct experimental data necessitates a degree of extrapolation, the provided hypothetical decomposition pathway and generalized experimental protocols offer a valuable starting point for researchers. A thorough experimental investigation employing techniques such as TGA, DSC, and Py-GC-MS is crucial to fully elucidate the thermal behavior of this important synthetic building block. Such data will be instrumental in optimizing its use in organic synthesis and advancing the development of novel boron-based pharmaceuticals.

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